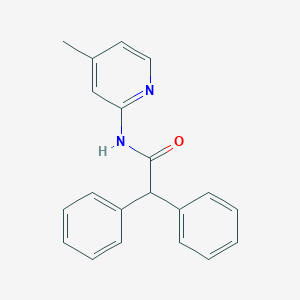![molecular formula C26H20N2O2 B270312 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as GSK-J4, is a small molecule inhibitor that targets the histone lysine demethylase JMJD3 and UTX. This compound has been widely used in scientific research to investigate the role of histone lysine demethylases in various biological processes.
Mecanismo De Acción
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one targets the active site of JMJD3 and UTX, leading to inhibition of their enzymatic activity. This results in the accumulation of H3K27me3 and H3K4me3 marks on chromatin, leading to changes in gene expression. This compound has been shown to selectively target JMJD3 and UTX, without affecting other histone lysine demethylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and biological context. It has been shown to induce apoptosis in cancer cells, inhibit inflammation in macrophages, and modulate the immune response in T cells. This compound has also been shown to affect the differentiation and function of various cell types, including neural stem cells and adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has several advantages for lab experiments, including its high potency and selectivity for JMJD3 and UTX, its availability as a small molecule inhibitor, and its ability to modulate gene expression and cellular functions. However, there are also limitations to its use, including its potential off-target effects, its dependence on cell type and context, and its limited solubility and stability.
Direcciones Futuras
There are several future directions for research on 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one and histone lysine demethylases. These include the development of more potent and selective inhibitors, the investigation of the role of histone lysine demethylases in different biological processes and diseases, and the identification of new therapeutic targets for drug development. This compound and other histone lysine demethylase inhibitors have the potential to be used as therapeutic agents for cancer, inflammation, and other diseases.
Métodos De Síntesis
The synthesis of 6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves a series of chemical reactions starting from readily available starting materials. The detailed synthesis method has been described in several research papers and patents. The process involves the use of various reagents and solvents and requires careful optimization to achieve high yields and purity.
Aplicaciones Científicas De Investigación
6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively used in scientific research to investigate the role of histone lysine demethylases in various biological processes. It has been shown to inhibit the activity of JMJD3 and UTX, leading to changes in gene expression and cellular functions. This compound has been used to study the role of histone lysine demethylases in cancer, inflammation, and immune response.
Propiedades
Fórmula molecular |
C26H20N2O2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
6-[6-(4-methylphenyl)-4-phenylpyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H20N2O2/c1-17-7-9-19(10-8-17)22-14-21(18-5-3-2-4-6-18)15-23(27-22)20-11-12-25-24(13-20)28-26(29)16-30-25/h2-15H,16H2,1H3,(H,28,29) |
Clave InChI |
NARKMFVNMVRPGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCC(=O)N5 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)


![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)